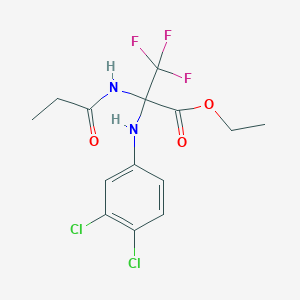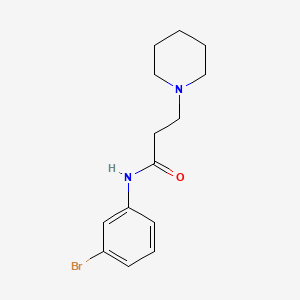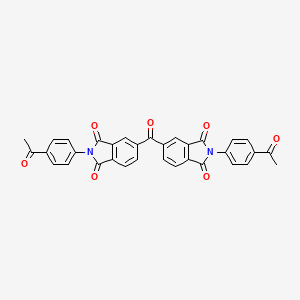
2-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone , is a heterocyclic compound with a fused quinazoline and benzene ring system. Its chemical structure consists of a quinazolinone core substituted with a chlorophenyl group at one position and a fluorophenyl group at another position. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of quinazolinones. One common method involves the condensation of anthranilic acid (2-aminobenzoic acid) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through cyclization to form the quinazolinone ring system. For our specific compound, the reaction would be as follows:
Anthranilic acid+Aldehyde/Ketone→Quinazolinone
Industrial Production:: While quinazolinones are not typically produced on an industrial scale, they serve as valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Reactivity:: Quinazolinones participate in various chemical reactions, including:
Oxidation: Quinazolinones can be oxidized to form quinazolinediones.
Reduction: Reduction of the quinazolinone ring leads to dihydroquinazolines.
Substitution: Substituents on the phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce quinazolinones.
Substitution: Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution reactions.
Major Products:: The specific products formed depend on the substituents and reaction conditions. For our compound, reduction would yield the corresponding dihydroquinazoline.
Scientific Research Applications
Quinazolinones find applications in:
Medicinal Chemistry: Researchers explore their potential as kinase inhibitors, antitumor agents, and anti-inflammatory drugs.
Agrochemicals: Some quinazolinone derivatives exhibit pesticidal properties.
Material Science: Quinazolinones serve as building blocks for functional materials.
Mechanism of Action
The exact mechanism of action for our compound may vary based on its specific application. its effects likely involve interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Quinazolinones share structural similarities with other heterocyclic compounds, such as quinazolines and benzodiazepines. the unique combination of the chlorophenyl and fluorophenyl substituents in our compound sets it apart.
Similar Compounds::- Quinazoline
- Benzodiazepines (e.g., diazepam)
Properties
Molecular Formula |
C20H14ClFN2O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14ClFN2O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(25)24(19)14-11-9-13(22)10-12-14/h1-12,19,23H |
InChI Key |
WDVLRBGPCWFGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)

![(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11538816.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![2,4-dibromo-6-[(E)-{2-[(2Z)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11538831.png)


![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11538855.png)
![methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11538865.png)

![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
